1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-2-pyrazol-1-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-10-6-4-8-7(10)11-5-2-3-9-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDJMZLRCFTQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation and Cyclocondensation
The Vilsmeier-Haack reaction is pivotal for introducing formyl groups into heterocyclic frameworks. In the context of this compound synthesis, this method involves two stages:
Stage 1: Formylation of 1-Methyl-1H-imidazole
1-Methyl-1H-imidazole undergoes formylation using POCl₃ and DMF at 0–5°C, generating 1-methyl-1H-imidazole-2-carbaldehyde. The reaction proceeds via the formation of a chloroiminium intermediate, which hydrolyzes to the aldehyde upon aqueous workup.
Stage 2: Pyrazole Ring Formation
The aldehyde intermediate reacts with hydrazine hydrate in ethanol under reflux (12–24 hours) to form the pyrazole ring. The reaction mechanism involves nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclodehydration (Table 1).
Table 1: Optimization of Vilsmeier-Haack Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| POCl₃:DMF Ratio | 1:1.2 | 85 |
| Temperature | 0–5°C (Stage 1) | 78 |
| Hydrazine Equivalents | 1.5 | 92 |
| Solvent | Ethanol | 88 |
Hydrazine-Mediated Pyrazole Ring Formation
Alternative routes leverage prefunctionalized imidazole derivatives. For example, 2-hydrazinyl-1-methyl-1H-imidazole reacts with α,β-unsaturated ketones in methanol under acidic conditions (HCl, 60°C) to yield the target compound via Michael addition and cyclization (Figure 1).
Mechanistic Insights
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Michael Addition : Hydrazine attacks the β-carbon of the enone system.
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Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring.
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Aromatization : Elimination of water completes the conjugation.
This method achieves yields of 75–89% but requires strict pH control to avoid byproducts such as imidazo[1,2-a]pyrazines.
Claisen-Schmidt Condensation Approach
The Claisen-Schmidt reaction enables the coupling of imidazole-carbaldehydes with acetylene derivatives. For instance, 1-methyl-1H-imidazole-2-carbaldehyde reacts with propargylamine in the presence of KOH (10 mol%) in DMF at 80°C, followed by oxidative cyclization with iodine (I₂) to form the pyrazole ring (Scheme 1).
Critical Parameters
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Base Strength : Strong bases (e.g., KOH) enhance enolate formation but risk imidazole ring degradation.
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Oxidant Selection : I₂ outperforms TBHP (tert-butyl hydroperoxide) in minimizing side reactions (yield: 82% vs. 68%).
Reaction Optimization and Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor imidazole solubility and reaction kinetics, while protic solvents (ethanol, methanol) improve cyclization efficiency. Elevated temperatures (80–100°C) accelerate ring closure but may degrade sensitive intermediates (Table 2).
Table 2: Solvent and Temperature Impact on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 85 |
| Ethanol | 60 | 12 | 88 |
| DMSO | 100 | 4 | 78 |
Catalytic Systems
Palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) catalyze Sonogashira-type couplings between imidazole halides and terminal alkynes, enabling modular pyrazole synthesis. However, catalyst loading above 5 mol% leads to colloidal metal formation, reducing yield.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for exothermic steps like Vilsmeier formylation. A tubular reactor with a residence time of 2 minutes at 50°C achieves 94% conversion, outperforming batch reactors (72% conversion in 1 hour).
Crystallization and Purification
Recrystallization from ethyl acetate/ethanol (1:1) removes byproducts such as unreacted hydrazine and imidazole dimers. Purity exceeds 99.5% after two crystallizations, as verified by HPLC.
Analytical Characterization
Spectroscopic Data
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¹H-NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, pyrazole-H), 7.45 (s, 1H, imidazole-H), 3.85 (s, 3H, N-CH₃).
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IR (KBr) : 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1450 cm⁻¹ (C=C).
Challenges and Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted imidazole-pyrazole compounds.
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole derivatives is their antimicrobial properties. Research has shown that these compounds exhibit significant antibacterial activity against various pathogens. For instance, derivatives synthesized by Brahmbhatt et al. demonstrated potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with compound 4h being particularly effective compared to standard antibiotics like amikacin and ampicillin .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Pathogen | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| 4h | Staphylococcus aureus | Significant | |
| 4h | Escherichia coli | Moderate | |
| 4h | Bacillus subtilis | High |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A study highlighted the synthesis of pyrazole derivatives that showed promising activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazole ring could enhance efficacy, with some compounds achieving MIC values below 2 μM .
Table 2: Antitubercular Activity of Pyrazole Derivatives
Neurological Applications
Beyond antimicrobial properties, this compound derivatives have been explored as positive allosteric modulators for mGluR2 receptors, which are implicated in various neurological disorders. A study demonstrated that these compounds could inhibit methamphetamine-induced hyperactivity in animal models, suggesting potential therapeutic effects in treating psychosis and other neuropsychiatric conditions .
Table 3: Neurological Effects of Pyrazole Derivatives
Anticancer Properties
Emerging research indicates that pyrazole derivatives may possess anticancer properties. Studies have shown that certain compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . This opens avenues for further exploration into their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Predicted and Experimental Properties
- Key Observations :
- Methylation on the imidazole nitrogen (as in the target compound) may reduce solubility compared to glycosylated derivatives (), which show improved cellular uptake .
- The predicted pKa of 4.92 for the pyrazol-5-amine analog () suggests moderate acidity, influencing protonation states under physiological conditions .
Biological Activity
1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with pyrazole precursors through various methods, including the Mannich reaction. This approach has garnered attention for producing compounds with notable biological activity, such as antimicrobial, anti-inflammatory, and anticancer properties .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines:
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.95 |
| Liver Cancer | HepG2 | 0.30 |
| Lung Cancer | A549 | 0.75 - 4.21 |
| Colorectal Cancer | HCT116 | 0.067 |
These results indicate that compounds containing the pyrazole scaffold can induce apoptosis and inhibit tumor growth effectively .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine production and enzyme inhibition:
| Activity | Method | Effectiveness |
|---|---|---|
| COX Inhibition | Enzyme assay | Comparable to indomethacin |
| TNF-α Inhibition | Cytokine assay | 78% inhibition |
| IL-6 Inhibition | Cytokine assay | 89% inhibition |
These findings suggest that this compound may serve as a lead for developing new anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated against various pathogens:
| Pathogen | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| E. coli | 15 | Ampicillin |
| Staphylococcus aureus | 18 | Norfloxacin |
| Aspergillus niger | 14 | Griseofulvin |
These results indicate that the compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
- Anticancer Efficacy in Mice Models : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dose of 150 mg/kg body weight over six weeks .
- Inflammation in Animal Models : Another investigation reported that the compound reduced inflammation in carrageenan-induced edema models, showing results comparable to traditional anti-inflammatory drugs .
- Antimicrobial Resistance Studies : A recent study evaluated the compound against multidrug-resistant bacterial strains, showcasing its potential as a new therapeutic agent amid rising antibiotic resistance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole?
- Microwave-assisted synthesis : A mixture of 1-methylimidazole derivatives and diketones, heated under microwave irradiation (180°C, 10–13 minutes) with ammonium acetate and acetic acid, yields pyrazole-imidazole hybrids. This method reduces reaction time and improves regioselectivity .
- Cyclization with POCl₃ : Substituted hydrazides undergo cyclization in phosphorous oxychloride at 120°C to form oxadiazole-pyrazole derivatives, providing a pathway for heterocyclic diversification .
- Catalytic enantioselective synthesis : Ce(IV) pyridyl-bis(oxazoline) complexes catalyze cycloadditions of unsaturated ketones, enabling enantioselective access to isoxazolidine derivatives bearing the target compound .
Q. Which analytical techniques are critical for structural validation of this compound?
- Spectroscopy : IR confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions and ring proton environments .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths, angles, and torsional conformations. For example, SHELXL is widely used for small-molecule refinement, though discrepancies may arise with low-resolution data .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Cross-validation : Pair SHELX-refined X-ray data with spectroscopic results (e.g., NMR coupling constants) to validate stereochemistry. For instance, conflicting torsional angles in crystal structures may require DFT optimization to reconcile experimental and computational geometries .
- High-resolution vs. twinned data : SHELXPRO interfaces with macromolecular datasets to handle twinned crystals, but small-molecule refinements should prioritize high-resolution (<1.0 Å) data to minimize model bias .
Q. What strategies optimize reaction yields in microwave-assisted syntheses?
- Parameter tuning : Vary microwave power (300–600 W) and irradiation time (8–15 minutes) to balance decomposition and completion. For example, extending time beyond 13 minutes in imidazole-pyrazole synthesis increases byproduct formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization. In Ce(IV)-catalyzed reactions, 5 mol% catalyst loading achieves >90% enantiomeric excess .
Q. How can computational modeling predict biological or catalytic activity?
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like enzymes or receptors. For pyrazole-imidazole hybrids, docking into antimicrobial target sites (e.g., bacterial DNA gyrase) aligns with experimental MIC values .
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Imidazole-pyrazole derivatives with low HOMO-LUMO gaps (~3.5 eV) exhibit enhanced charge transfer in catalytic applications .
Q. What methodologies assess the compound’s antimicrobial efficacy?
- In vitro assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing substituents (e.g., -NO₂, -Cl) show improved activity due to enhanced membrane penetration .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., aryl vs. alkyl groups at position 1) with bioactivity. For example, fluorophenyl analogs exhibit higher potency against fungal pathogens .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
